2-(Isothiazol-5-YL)propan-2-OL
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Overview
Description
2-(Isothiazol-5-YL)propan-2-OL is a heterocyclic organic compound that features an isothiazole ring attached to a propan-2-ol moiety. Isothiazoles are known for their biological and pharmaceutical significance, and this compound is no exception
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isothiazol-5-YL)propan-2-OL typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. One common method is the reaction of 5-aminothiazole with acetone in the presence of an acid catalyst. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Isothiazol-5-YL)propan-2-OL can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted isothiazoles.
Scientific Research Applications
2-(Isothiazol-5-YL)propan-2-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Isothiazol-5-YL)propan-2-OL exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of microbial cells.
Comparison with Similar Compounds
2-(Isothiazol-3-YL)propan-2-OL
2-(Isothiazol-4-YL)propan-2-OL
2-(Isothiazol-5-YL)ethanol
2-(Isothiazol-5-YL)propanoic acid
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Properties
CAS No. |
56615-19-1 |
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Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2-(1,2-thiazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-3-4-7-9-5/h3-4,8H,1-2H3 |
InChI Key |
PVBOQOIEMYAQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=NS1)O |
Origin of Product |
United States |
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